2-methyl-3-phenyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one
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Overview
Description
2-methyl-3-phenyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one is a synthetic organic compound belonging to the chromen-4-one family. This compound is characterized by its complex structure, which includes a chromen-4-one core substituted with various functional groups, making it a molecule of interest in medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information in the literature . Compounds with similar structures have been found to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
It’s worth noting that similar compounds have been found to follow lipinski’s rule in molecular prediction studies , which could suggest good bioavailability.
Result of Action
Similar compounds have been found to exhibit a range of biological activities , suggesting that this compound could potentially have diverse effects at the molecular and cellular level.
Action Environment
It’s worth noting that the efficacy and stability of similar compounds can be influenced by a variety of factors, including temperature, ph, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-phenyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one typically involves multiple steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of a suitable phenol with an appropriate diketone under acidic conditions.
Substitution Reactions:
Etherification: The 7-position ethoxy group is introduced via an etherification reaction, where the chromen-4-one is reacted with an appropriate alkyl halide in the presence of a base.
Piperazine Derivative Formation: The final step involves the reaction of the intermediate with 4-phenylpiperazine under nucleophilic substitution conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperazine moieties, leading to the formation of quinones and N-oxides.
Reduction: Reduction reactions can target the chromen-4-one core, converting it to chroman-4-one derivatives.
Substitution: The compound can participate in various substitution reactions, such as halogenation, nitration, and sulfonation, primarily at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and N-oxides.
Reduction: Chroman-4-one derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-methyl-3-phenyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
The compound has potential applications in biological research due to its structural similarity to natural products. It can be used to study enzyme interactions, receptor binding, and cellular uptake mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against various biological targets, including enzymes and receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional group versatility.
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-phenyl-4H-chromen-4-one: Lacks the piperazine and ethoxy groups, making it less versatile in biological applications.
7-ethoxy-4H-chromen-4-one: Similar core structure but lacks the phenyl and piperazine substitutions.
4-phenylpiperazin-1-yl derivatives: These compounds share the piperazine moiety but differ in the chromen-4-one core.
Uniqueness
2-methyl-3-phenyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-methyl-3-phenyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O3/c1-21-27(22-8-4-2-5-9-22)28(31)25-13-12-24(20-26(25)33-21)32-19-18-29-14-16-30(17-15-29)23-10-6-3-7-11-23/h2-13,20H,14-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHKTYATTMBBRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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